Milademetan tosylate hydrate, also known as DS-3032b, is a potent and selective inhibitor of the MDM2 (Murine Double Minute 2) protein, which plays a critical role in the regulation of the p53 tumor suppressor pathway. The chemical formula for milademetan tosylate hydrate is C37H42Cl2FN5O7S, and it is characterized by its ability to disrupt the interaction between MDM2 and p53, thereby promoting the activation of p53-mediated tumor suppression mechanisms. This compound has garnered attention for its potential antineoplastic activity in various cancers, particularly those with wild-type p53 expression .
The biological activity of milademetan tosylate hydrate has been extensively studied, particularly in clinical settings. In a Phase 1 dose escalation study, milademetan demonstrated significant antitumor activity as both a monotherapy and in combination with 5-azacytidine in patients with acute myeloid leukemia and high-risk myelodysplastic syndromes. Complete remission was observed in several patients treated with milademetan alone or in combination therapy . The compound's ability to induce apoptosis and inhibit tumor growth makes it a promising candidate for cancer therapy.
Milademetan tosylate hydrate is primarily being explored for its application in oncology as an MDM2 inhibitor. Its potential uses include:
Interaction studies have shown that milademetan effectively inhibits the MDM2-p53 interaction, leading to increased levels of active p53 within cancer cells. This interaction is crucial for understanding how milademetan can be used therapeutically to restore p53 function in tumors where MDM2 is overexpressed. Additionally, studies have indicated that milademetan can be combined with other agents like 5-azacytidine for synergistic effects against malignancies .
Milademetan tosylate hydrate shares similarities with other MDM2 inhibitors but stands out due to its selectivity and potency. Here are some similar compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Nutlin-3 | C20H22ClN3O4 | First-generation MDM2 inhibitor; less selective |
RG7388 | C23H26ClN5O4 | Potent inhibitor with good oral bioavailability |
AMG 232 | C23H24ClN5O4 | Clinical candidate with similar action but different structure |
Milademetan's unique structural features contribute to its enhanced binding affinity for MDM2 compared to these other compounds, making it a promising candidate for further development in cancer therapy .